Structural Differentiation: C-3 Hydroxylation Distinguishes Ko from Kdo
α-Ko (CAS 12572-71-3) differs from its principal analog Kdo (3-deoxy-D-manno-oct-2-ulosonic acid) solely by the presence of a hydroxyl group at position C-3 in place of a hydrogen, increasing the monoisotopic mass by 15.9949 Da (from 238.0716 Da for Kdo to 254.0638 Da for Ko) [1]. This mass shift is readily detectable by high-resolution mass spectrometry (MALDI-TOF or ESI-FT-ICR), providing a definitive analytical differentiator [2]. The 3-hydroxyl also alters the pyranose ring conformation: Ko adopts a slightly flattened ⁵C₂ chair (³J₃,₄ ≈ 3.0 Hz) versus the ⁵C₂ conformation of Kdo (³J₃,₄ax ≈ 12.5 Hz, ³J₃,₄eq ≈ 5.0 Hz), as established by ¹H NMR coupling constant analysis [2].
| Evidence Dimension | Monoisotopic mass and C-3 substituent |
|---|---|
| Target Compound Data | α-Ko: C₈H₁₄O₉; monoisotopic mass 254.0638 Da; C-3 bears –OH |
| Comparator Or Baseline | Kdo: C₈H₁₄O₈; monoisotopic mass 238.0716 Da; C-3 bears –H (3-deoxy) |
| Quantified Difference | Δm/z = +15.9949 Da; C-3 ¹³C shift difference ≈ +30 ppm (Ko δ ≈ 70 ppm vs. Kdo δ ≈ 35 ppm for C-3) |
| Conditions | High-resolution ESI-MS and ¹H/¹³C NMR (D₂O, pD 7.0, 300–600 MHz) |
Why This Matters
The mass difference permits unambiguous discrimination of Ko from Kdo in complex LPS hydrolysates by HRMS, preventing misassignment of core structures during quality control or structural elucidation.
- [1] Vinogradov EV, Lindner B, Kocharova NA, et al. (2002) The core structure of the lipopolysaccharide from the causative agent of plague, Yersinia pestis. Carbohydrate Research, 337(9): 775-777. View Source
- [2] Isshiki Y, Kawahara K, Zähringer U. (2003) Structure of the core-oligosaccharide with a characteristic D-glycero-α-D-talo-oct-2-ulosylonate-(2→4)-3-deoxy-D-manno-oct-2-ulosonate [α-Ko-(2→4)-Kdo] disaccharide in the lipopolysaccharide from Burkholderia cepacia. Carbohydrate Research, 338(23): 2659-2666. View Source
